1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine
Overview
Description
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. It is characterized by the presence of three dimethylamino propyl groups attached to a hexahydro-1,3,5-triazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known to be used as a curing agent for polymers . In this context, the compound likely interacts with the polymer chains, facilitating cross-linking and hardening.
Mode of Action
As a curing agent, it likely promotes the cross-linking of polymer chains, enhancing the rigidity and durability of the material .
Result of Action
The primary result of the action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is the curing or hardening of polymers . This results in enhanced material properties such as increased rigidity, durability, and resistance to environmental factors.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature and humidity may affect the curing process. Additionally, the compound is volatile at room temperature , which could influence its stability and efficacy in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be synthesized through a multi-step process involving the reaction of formaldehyde with dimethylamine and propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The key steps in the synthesis include:
Formation of Intermediate Compounds: Formaldehyde reacts with dimethylamine to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with propylamine to form the hexahydro-1,3,5-triazine ring.
Substitution: The final step involves the substitution of the remaining hydrogen atoms with dimethylamino propyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also involve purification steps such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be compared with other similar compounds, such as:
1,3,5-Triazine: A simpler triazine compound without the dimethylamino propyl groups.
Hexahydro-1,3,5-triazine: The parent compound without any substituents.
1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A similar compound with hydroxyethyl groups instead of dimethylamino propyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMJOOSLXFQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041231 | |
Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15875-13-5 | |
Record name | Desmorapid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15875-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R 141 (catalyst) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015875135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polycat 41 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N',N''-TRIS(3-DIMETHYLAMINOPROPYL)HEXAHYDRO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5929UG1VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine be used in polymer chemistry, and if so, how?
A1: Yes, this compound, often referred to as T-triazine, has shown promise as a multidentate amine ligand in Atom Transfer Radical Polymerization (ATRP). [] Specifically, it effectively complexes with copper bromide (CuBr), facilitating controlled polymerization of methacrylates like dimethylaminoethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). [] This control is evidenced by the production of polymers with targeted molecular weights and narrow polydispersity. [] The polymerization process, exhibiting first-order kinetics with respect to the monomer, highlights the role of T-triazine in mediating a controlled radical polymerization. []
Q2: Apart from its use in polymer chemistry, are there other applications for this compound?
A2: Yes, this compound is also utilized in the development of flame-retardant materials. [] It serves as one of the components in a composite polyether formulation for on-site spraying applications. [] When incorporated into rigid polyurethane foam, this composite polyether contributes to the flame-retardant properties of the final product, achieving an oxygen index of 30. [] This application highlights the versatility of this compound in different material science domains.
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